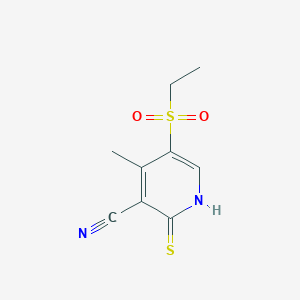
5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring, a thioxo group, and an ethylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methylation: Introduction of a methyl group to the pyridine ring.
Thiocyanation: Addition of a thiocyanate group to the methylated pyridine.
Ethylation: Introduction of an ethylsulfonyl group.
Oxidation: Oxidation of the thiocyanate group to form the thioxo group.
Cyclization: Formation of the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to facilitate large-scale production.
化学反应分析
Types of Reactions
5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Replacement of the ethylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
5-(Ethylsulfonyl)-2-methoxyaniline: Shares the ethylsulfonyl group and has similar biological activities.
Sulfonamides: Contain the sulfonyl group and are known for their antibacterial properties.
Thioethers: Contain sulfur atoms and have similar chemical reactivity.
Uniqueness
5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C9H10N2O2S2 |
|---|---|
分子量 |
242.3 g/mol |
IUPAC 名称 |
5-ethylsulfonyl-4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-15(12,13)8-5-11-9(14)7(4-10)6(8)2/h5H,3H2,1-2H3,(H,11,14) |
InChI 键 |
KJDYIBVXPFTNLX-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CNC(=S)C(=C1C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


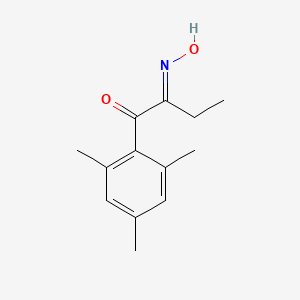
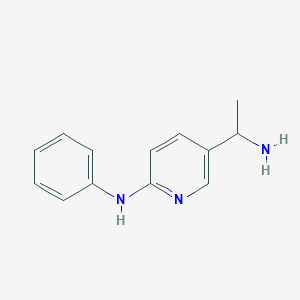

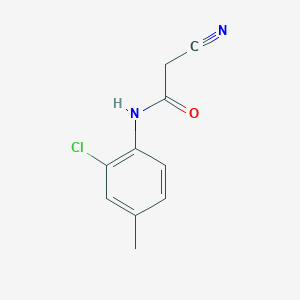
![3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B13004840.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
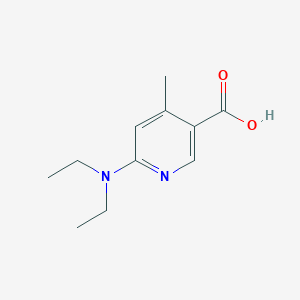
![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
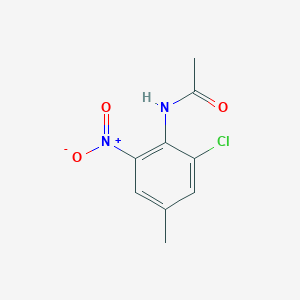
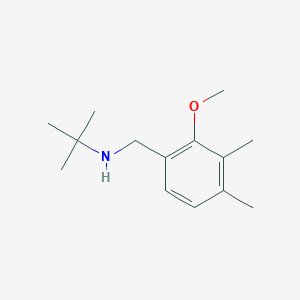
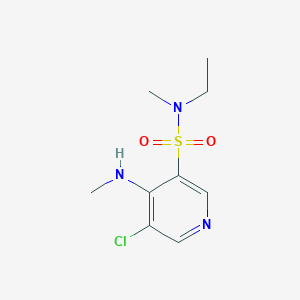
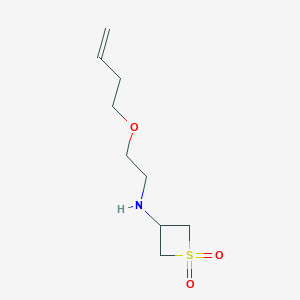
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13004877.png)
